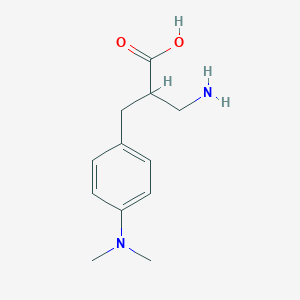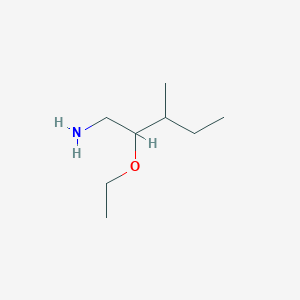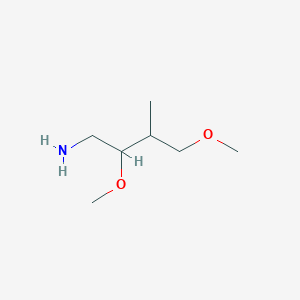![molecular formula C13H21N3O B13312413 (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide](/img/structure/B13312413.png)
(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with an amino group and a pyridinyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield a nitro compound, while reduction of the pyridinyl group may yield a piperidine derivative.
Scientific Research Applications
(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide include:
- (2R)-2-Phenyl-N-pyridin-4-ylbutanamide
- 3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of both amino and pyridinyl groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(2-pyridin-4-ylethyl)butanamide |
InChI |
InChI=1S/C13H21N3O/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11/h4-5,7-8,10,12H,6,9,14H2,1-3H3/t12-/m0/s1 |
InChI Key |
HKYIQKAMLOITOW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CCC1=CC=NC=C1)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312332.png)





![3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13312391.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13312400.png)


![(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13312410.png)

![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile](/img/structure/B13312422.png)

